4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-15-6-8-16(9-7-15)24(21,22)18-11-10-14-13-20-12-4-3-5-17(20)19-14/h3-9,12-13,18H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVWQFYJFTSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Imidazo Ring Formation and Sulfonylation
A streamlined approach combines cyclocondensation and sulfonylation in a single pot. Using 2-amino-5-ethylaminopyridine and ethyl 2-chloroacetoacetate under reflux, followed by in situ sulfonylation, reduces purification steps but compromises yield (62%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the cyclocondensation step, improving yield to 81% while reducing reaction time from 24 h to 1 h.
Challenges and Mitigation Strategies
- Regioselectivity : Competing formation of imidazo[4,5-b]pyridine isomers is minimized by using excess α-halocarbonyl reagent.
- Amine Protection : Boc groups prevent unwanted side reactions during alkylation but require acidic deprotection conditions.
- Sulfonyl Chloride Stability : Storage at −20°C under argon prevents hydrolysis.
Analytical Characterization
Critical spectroscopic data for the target compound include:
- ¹H NMR (500 MHz, DMSO- d₆) : δ 8.52 (d, 1H, imidazo-H), 7.95 (s, 1H, NH), 7.30–7.10 (m, 4H, aromatic), 4.10 (q, 2H, OCH₂CH₃), 3.65 (t, 2H, CH₂NH), 2.95 (t, 2H, CH₂imidazo).
- HRMS (ESI+) : m/z 389.1021 [M+H]⁺ (calc. 389.1018).
Industrial-Scale Considerations
For kilogram-scale production, the Boc-protected alkylation route is preferred due to:
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, and various solvents like toluene and ethyl acetate . The reaction conditions are typically mild and metal-free, making the processes more environmentally friendly .
Major Products Formed
The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which can be further transformed into other chemical structures .
Scientific Research Applications
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in developing new materials and industrial processes
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzenesulfonamide Core
The benzenesulfonamide scaffold is highly modifiable, with substituent changes significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Ethoxy vs. Nitro/Methyl Groups : The ethoxy group in the target compound may enhance metabolic stability compared to nitro or methyl substituents, which are more electron-withdrawing or sterically compact .
- Heterocyclic Linkers: Replacing the imidazo[1,2-a]pyridine-ethylamine side chain with a pyrimidinylamino group (as in ) reduces molecular weight but may compromise cell permeability due to increased polarity.
Variations in the Heterocyclic Moieties
The imidazo[1,2-a]pyridine system is structurally distinct from related heterocycles like imidazo[1,2-a]pyrazine or thiazolidinone derivatives:
- However, this modification reduces solubility compared to pyridine-based analogs.
- Thiazolidinone Derivatives: describes a sulfonamide with a 1,2-thiazolidin-2-yl group, which introduces a sulfone and ketone moiety. This modification drastically alters electronic properties, favoring targets like peroxisome proliferator-activated receptors (PPARs) over kinases .
Biological Activity
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and patents.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that compounds with similar structures often exhibit activity through several mechanisms, including:
- Inhibition of Kinases : Many imidazo[1,2-a]pyridine derivatives are known to inhibit kinases, which are crucial in various signaling pathways. This inhibition can lead to the modulation of cell growth and differentiation.
- Antimicrobial Activity : Compounds containing sulfonamide groups have been noted for their antibacterial properties, targeting bacterial enzymes and disrupting metabolic pathways.
Biological Activity Overview
The biological activity of 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide has been explored in various contexts:
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study indicated that related compounds inhibited the growth of Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 0.012 μg/mL .
Anticancer Properties
Research has also highlighted the potential anticancer effects of imidazo[1,2-a]pyridine derivatives. These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting a similar potential for 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide .
Inhibition of Enzymatic Activity
The compound's structure suggests it may inhibit certain enzymes critical for cellular function. Preliminary studies have indicated that it could inhibit topoisomerase IV, an enzyme vital for DNA replication in bacteria, without affecting human topoisomerase II .
Research Findings
A detailed review of case studies and experimental data reveals the following insights into the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives against common pathogens. The results showed that compounds similar to 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide exhibited potent activity against resistant strains of bacteria.
- Cytotoxicity in Cancer Research : Another research focused on imidazo[1,2-a]pyridine derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in leukemia cell lines, suggesting a promising avenue for therapeutic development.
Q & A
Basic Questions
Q. What are the key synthetic steps and analytical methods for synthesizing 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization reactions (e.g., using substituted pyridines and aldehydes) under controlled temperatures (70–90°C) in polar aprotic solvents like DMF .
- Step 2 : Coupling the imidazo[1,2-a]pyridine moiety to the ethoxybenzenesulfonamide group via nucleophilic substitution or amide bond formation. Solvents like THF or DCM are used, with reaction times varying from 12–48 hours .
- Analytical Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Identifies proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and confirms sulfonamide connectivity .
- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]⁺ ion matching theoretical molecular weight) .
- Infrared (IR) Spectroscopy : Detects functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) and C-N vibrations (~1150 cm⁻¹) .
Q. What biological targets are associated with this compound class?
- Primary Targets :
| Target | Mechanism | Evidence |
|---|---|---|
| COX-2 Enzyme | Competitive inhibition of prostaglandin synthesis via sulfonamide interaction with the active site . | |
| Proton Pumps (H+/K+ ATPase) | Inhibition of acid secretion in gastrointestinal pathologies . | |
| Bacterial Dihydropteroate Synthase | Disruption of folate synthesis pathways, leading to bacteriostatic effects . |
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Strategies :
- Solvent Optimization : Replace DMF with DMSO to enhance solubility of intermediates .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps, optimizing molar ratios (1–5 mol%) .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
- Validation : Monitor by LC-MS to quantify unreacted starting materials and adjust stoichiometry .
Q. How to resolve contradictions in reported IC₅₀ values across enzymatic assays?
- Approach :
- Assay Standardization : Compare buffer systems (e.g., Tris-HCl vs. phosphate) and enzyme sources (recombinant vs. native) .
- Structural Analog Testing : Evaluate substituent effects (e.g., replacing ethoxy with methoxy groups) to isolate steric/electronic contributions .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate IC₅₀ variations with binding affinity differences .
Q. What QSAR strategies elucidate substituent effects on COX-2 selectivity?
- Methodology :
- Descriptor Selection : Compute electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for substituents .
- Model Building : Use partial least squares (PLS) regression to correlate descriptors with activity data. Example:
| Substituent | logP | IC₅₀ (nM) |
|---|---|---|
| -OCH₂CH₃ | 2.1 | 45 ± 3 |
| -OCH₃ | 1.8 | 62 ± 5 |
| -Cl | 2.5 | 28 ± 2 |
- Validation : Cross-validate models with leave-one-out (LOO) analysis; R² > 0.8 indicates robustness .
Q. How can pharmacokinetic properties like oral bioavailability be improved?
- Strategies :
- Prodrug Design : Introduce ester moieties to the sulfonamide group to enhance intestinal absorption .
- Cosolvent Formulation : Use PEG 400 or cyclodextrins to increase solubility in preclinical models .
- Metabolic Stability Testing : Incubate with liver microsomes to identify vulnerable sites (e.g., ethoxy group demethylation) and block with fluorine substitution .
Q. What experimental designs assess compound stability under accelerated degradation conditions?
- Protocol :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradation products via HPLC-PDA .
- Oxidative Stress : Treat with 3% H₂O₂ for 24 hours; quantify sulfoxide/sulfone derivatives using LC-MS .
- Photostability : Use ICH Q1B guidelines (UV light at 1.2 million lux-hours) to assess isomerization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
